3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Properties
IUPAC Name |
3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-16-4-6-17(7-5-16)24-22-15-27-23-13-12-20(30-2)14-21(23)25(22)29(28-24)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFBFGPQHXIGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Doebner–von Miller reaction is a well-known method for synthesizing quinoline derivatives . This reaction typically involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts.
Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .
For example, oxidation of the compound can lead to the formation of quinoline N-oxides, which are valuable intermediates in organic synthesis. Reduction reactions can yield dihydroquinoline derivatives, which have different chemical and biological properties. Substitution reactions, such as halogenation, can introduce functional groups that modify the compound’s reactivity and application .
Scientific Research Applications
Medicinal Chemistry
3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has shown promise in various therapeutic areas:
-
Anticancer Activity : Research indicates that compounds with a pyrazolo[4,3-c]quinoline scaffold exhibit significant antiproliferative effects against cancer cell lines. For instance, studies have reported IC50 values as low as 18 µM against LNCaP prostate cancer cells.
Table 1: Antiproliferative Activity of Pyrazolo[4,3-c]quinoline Derivatives
Compound Cell Line IC50 (μM) Selectivity Index 3-(4-ethylphenyl)-1-(4-fluorophenyl) LNCaP 18 >25 Related derivative A PC-3 25 >20 Related derivative B HEL 1.00 >30 - Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential protein synthesis, leading to microbial death.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its stability and reactivity allow for various chemical transformations, including:
- Cross-Coupling Reactions
- Cycloadditions
These reactions are crucial for developing new compounds with desired properties.
Industrial Applications
The compound is also explored for its potential in developing advanced materials such as:
- Organic Light Emitting Diodes (OLEDs)
- Photovoltaic Cells
These applications highlight the compound's relevance beyond medicinal chemistry.
Prostate Cancer Treatment
A study focusing on prostate cancer demonstrated that a derivative of this compound selectively inhibited LNCaP cell growth while downregulating prostate-specific antigen (PSA). This suggests potential therapeutic applications in treating prostate cancer.
Cytotoxicity Analysis
Another analysis compared the cytotoxicity of related pyrazolo[4,3-c]quinoline derivatives. One derivative exhibited low toxicity in normal Vero cell lines while maintaining high efficacy against cancer cells, indicating a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound is believed to inhibit the activity of certain enzymes involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.
In antimicrobial research, the compound may disrupt the integrity of bacterial cell membranes or inhibit the synthesis of essential bacterial proteins, leading to the death of the microorganisms .
Comparison with Similar Compounds
3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can be compared with other quinoline derivatives, such as 4-quinolone and its analogs . While all these compounds share a common quinoline core, their unique substituents confer different chemical and biological properties.
For example, 4-quinolone is widely used as an antibacterial agent, while 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is studied for its broader range of applications, including anticancer and anti-inflammatory activities . The presence of the pyrazolo[4,3-c] ring system in the latter compound adds to its structural complexity and potential for diverse interactions with biological targets.
Biological Activity
3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The specific synthetic route can vary, but it often includes the use of starting materials such as substituted phenyl derivatives and pyrazole precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antiproliferative Activity
Research indicates that compounds containing pyrazolo[4,3-c]quinoline scaffolds exhibit notable antiproliferative activity against various cancer cell lines. For instance, a study highlighted the cytotoxic effects of related pyrazole derivatives on prostate cancer cell lines (LNCaP and PC-3), with some derivatives showing IC50 values as low as 18 µM against LNCaP cells, indicating strong antiproliferative properties .
Table 1: Antiproliferative Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 3-(4-ethylphenyl)-1-(4-fluorophenyl) | LNCaP | 18 | >25 |
| Related derivative A | PC-3 | 25 | >20 |
| Related derivative B | HEL | 1.00 | >30 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival. The presence of fluorinated groups in the structure enhances metabolic stability and bioactivity. For example, fluorinated derivatives have been shown to resist metabolic degradation, making them more effective as therapeutic agents .
Case Studies
Several studies have explored the biological implications of compounds similar to 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline:
- Study on Prostate Cancer : A derivative exhibited selective inhibition of LNCaP cell growth with a significant downregulation of prostate-specific antigen (PSA), suggesting potential therapeutic applications in prostate cancer treatment .
- Cytotoxicity Analysis : In a comparative analysis, another pyrazolo[4,3-c]quinoline derivative demonstrated low cytotoxicity in normal Vero cell lines while maintaining high efficacy against cancer cells, indicating a favorable safety profile for further development .
Q & A
Q. What are the common synthetic routes for pyrazolo[4,3-c]quinoline derivatives, and how do they apply to this compound?
Pyrazolo[4,3-c]quinolines are typically synthesized via condensation reactions using quinoline precursors. For this compound, 2,4-dichloroquinoline-3-carbonitrile derivatives can serve as starting materials, with substitution at specific positions using ethylphenyl and fluorophenyl groups. Methoxy introduction at the 8-position may involve nucleophilic aromatic substitution or Pd-catalyzed coupling .
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography using SHELXL or SHELXTL software (Bruker AXS) is the gold standard for structural confirmation. Single-crystal diffraction data refinement resolves bond lengths, angles, and substituent orientations. Hirshfeld surface analysis can further validate intermolecular interactions .
Q. What analytical techniques are recommended for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) ensures purity. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Stability under varying pH and temperature can be tested via accelerated degradation studies monitored by NMR (¹H/¹³C) .
Q. What pharmacological assays are suitable for preliminary bioactivity screening?
In vitro dose-response assays (e.g., β-arrestin recruitment or calcium flux) in GPCR-expressing cell lines (e.g., U2OS or HEK293) are used. For example, GPR35 selectivity can be tested using zaprinast as a control .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselective substitution at the 3- and 1-positions of the pyrazoloquinoline core requires careful optimization of reaction conditions. For example, using Pd(PPh₃)₄ with arylboronic acids under Suzuki-Miyaura conditions ensures precise coupling. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) also influence selectivity .
Q. What strategies resolve contradictions in crystallographic data refinement?
If twinning or disorder complicates refinement, SHELXD/SHELXE can phase data experimentally. For high-throughput pipelines, merging datasets from multiple crystals and applying restraints (e.g., DFIX for bond lengths) improves robustness .
Q. How do fluorine and methoxy substituents impact pharmacokinetic properties?
Fluorine enhances metabolic stability and membrane permeability via reduced CYP450 metabolism. The 8-methoxy group may increase lipophilicity (logP), predicted via XLogP3 software. In vitro ADME assays (e.g., microsomal stability or PAMPA permeability) validate these effects .
Q. How should SAR studies be designed to optimize bioactivity?
Systematically vary substituents (e.g., ethyl → methyl or trifluoromethyl) and test in dose-response assays. For GPCR targets, use chimeric receptors to isolate binding domains. Molecular docking (AutoDock Vina) with homology models identifies critical residues (e.g., NTR1’s Tyr³⁵⁰) .
Q. What methodologies reconcile contradictory bioactivity data across studies?
Cross-validate assays using orthogonal readouts (e.g., cAMP vs. β-arrestin). Control for batch-to-batch compound variability via QC (HPLC ≥ 95% purity). Meta-analysis of IC₅₀ values under standardized conditions (e.g., 37°C, 5% CO₂) clarifies discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
